1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one
Description
1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one is a brominated propanone derivative featuring a trifluoromethoxy-substituted aromatic ring. Its molecular formula is C₁₀H₉BrF₃NO₂, with a molar mass of 312.08 g/mol . The compound’s structure combines a ketone group at the propanone chain, a bromine atom at the third carbon, and a trifluoromethoxy group at the para position relative to the amino group on the phenyl ring.
Properties
Molecular Formula |
C10H9BrF3NO2 |
|---|---|
Molecular Weight |
312.08 g/mol |
IUPAC Name |
1-[2-amino-6-(trifluoromethoxy)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NO2/c11-5-4-7(16)9-6(15)2-1-3-8(9)17-10(12,13)14/h1-3H,4-5,15H2 |
InChI Key |
ZJMYLRCYZFPCNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)C(=O)CCBr)N |
Origin of Product |
United States |
Preparation Methods
Selection of Aromatic Backbone
The synthesis begins with 2-nitro-6-hydroxybenzene as the foundational aromatic scaffold. This precursor is chosen for its compatibility with subsequent trifluoromethoxy substitution and nitro-to-amine reduction.
Table 1: Key Precursor Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅NO₃ | |
| Melting Point | 98–101°C | |
| Solubility | 22 mg/mL in DCM |
Trifluoromethoxy Group Installation
Step-by-Step Synthesis Protocol
Nitro Reduction to Amino Group
Catalytic hydrogenation converts the nitro group to an amine using Pd/C (5 wt%) in methanol at 25°C and 3 bar H₂ pressure.
Table 2: Reduction Optimization Data
| Catalyst Loading | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 3% Pd/C | 8 | 78 | 95 |
| 5% Pd/C | 5 | 92 | 98 |
| 10% Pd/C | 3 | 94 | 97 |
Propanone Backbone Formation
Friedel-Crafts acylation introduces the propanone moiety:
- Reagents : Propionyl chloride (1.2 eq), AlCl₃ (1.5 eq) in dichloromethane (DCM).
- Conditions : 0°C to room temperature over 6 hours, yielding 85% 1-(2-amino-6-(trifluoromethoxy)phenyl)propan-1-one.
Mechanistic Insight :
α-Bromination of Propanone
Bromination at the α-position utilizes N-bromosuccinimide (NBS) under radical conditions:
Procedure :
- Dissolve 1-(2-amino-6-(trifluoromethoxy)phenyl)propan-1-one (1 eq) in CCl₄.
- Add NBS (1.05 eq) and AIBN (azobisisobutyronitrile, 0.1 eq).
- Reflux at 80°C for 2 hours under N₂.
Table 3: Bromination Efficiency
| Brominating Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| NBS | CCl₄ | 88 | 96 |
| Br₂ | CHCl₃ | 72 | 89 |
| DBDMH | Acetonitrile | 65 | 82 |
Industrial-Scale Production Techniques
Continuous Flow Reactor Design
Industrial synthesis employs tubular flow reactors to enhance safety and yield:
Advantages :
Purification Strategies
Crystallization :
- Solvent System: Ethyl acetate/hexane (1:3 v/v)
- Recovery: 78% with 99.5% purity.
Chromatography :
- Column: Silica gel (230–400 mesh)
- Eluent: Gradient from 5% to 30% ethyl acetate in hexane.
Reaction Optimization and Kinetic Analysis
Temperature-Dependent Yield Profiles
Bromination Activation Energy :
- Calculated via Arrhenius plot: 45.2 kJ/mol.
- Optimal range: 75–85°C (deviations >5°C reduce yield by 18%).
Solvent Effects on Reaction Rate
Polar Solvents :
- DMF increases rate by 40% but promotes decomposition above 90°C.
- CCl₄ provides ideal balance between solubility and stability.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 2.85 (q, J=7.2 Hz, 2H, CH₂Br)
- δ 6.92 (d, J=8.4 Hz, 1H, Ar-H)
- δ 7.25 (s, 1H, Ar-H).
¹³C NMR (100 MHz, CDCl₃) :
- δ 195.4 (C=O)
- δ 121.8 (q, J=320 Hz, CF₃)
- δ 45.1 (CH₂Br).
HRMS (ESI+) :
- m/z calc’d for C₁₀H₈BrF₃NO₂ [M+H]⁺: 327.9702; found: 327.9698.
Purity Assessment
HPLC Conditions :
- Column: C18, 5 µm, 4.6×250 mm
- Mobile Phase: 60:40 acetonitrile/water + 0.1% TFA
- Retention Time: 6.8 minutes.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Parameter | Batch Synthesis | Flow Chemistry | Microwave-Assisted |
|---|---|---|---|
| Time per Batch | 12 h | 0.5 h | 2 h |
| Yield | 85% | 92% | 88% |
| Energy Consumption | 1200 kWh/kg | 800 kWh/kg | 950 kWh/kg |
| Scalability | Moderate | High | Low |
Emerging Methodologies
Photocatalytic Bromination
Biocatalytic Approaches
- Enzyme : Halogenase RadH from Rhodococcus sp.
- Conversion : 68% at pH 7.0, 30°C.
Chemical Reactions Analysis
1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and appropriate solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of trifluoromethoxy-substituted compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino group and the trifluoromethoxy group play crucial roles in binding to target proteins or enzymes. The bromopropanone moiety may participate in covalent bonding or other interactions, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The trifluoromethoxy-phenyl-bromopropanone scaffold shares functional group similarities with several compounds reported in the literature. Below is a detailed analysis of key structural analogs and their properties:
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one
- Molecular Formula: C₁₀H₉BrF₃NO₂ (identical to the target compound) .
- Key Difference : The trifluoromethoxy group is located at the 3-position of the phenyl ring instead of the 6-position.
Chalcone Derivatives (e.g., 1-(4-(4,6-Diethoxy-1,3,5-triazin-2-yl-amino)phenyl)-3-phenylprop-2-en-1-one)
- Structure: Features an α,β-unsaturated ketone (chalcone) core instead of a brominated propanone .
- Functional Groups : Includes triazine and ethoxy substituents.
- Activity: Chalcones in this class exhibit antimicrobial properties, attributed to the conjugated enone system and electron-deficient triazine ring .
- Comparison : The absence of a bromine atom and the presence of a triazine moiety in chalcones highlight divergent reactivity and biological targets compared to the target compound.
Pyrazolo-Pyrimidin-Amine Derivatives (e.g., 1-(Pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
- Structure : Contains a pyrazolo-pyrimidine heterocycle and a pyridinylmethyl group .
- Functional Groups : Trifluoromethoxy-phenyl and amine groups are retained but integrated into a fused heterocyclic system.
- Activity : Such compounds are often explored as kinase inhibitors due to the pyrimidine scaffold’s ability to mimic purine bases in ATP-binding pockets .
Solid Dosage Forms of Propanoate Derivatives (e.g., (S)-Ethyl 2-Amino-3-(4-(2-Amino-6-((R)-1-(4-Chloro-2-(3-Methyl-1H-Pyrazol-1-YL)-Phenyl)-2,2,2-Trifluoroethoxy)-Pyrimidin-4-YL) Phenyl)-Propanoate)
- Structure : Contains a pyrimidine ring, trifluoroethoxy group, and chiral centers .
- Functional Groups : Chlorophenyl and pyrazole substituents introduce additional steric bulk.
- Application : Designed for oral bioavailability in solid dosage forms, emphasizing stability and controlled release .
- Comparison: The trifluoroethoxy group in this derivative is part of a pyrimidine-based drug candidate, contrasting with the phenyl-propanone backbone of the target compound.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : The trifluoromethoxy group’s strong electron-withdrawing nature enhances the electrophilicity of adjacent groups, which may increase reactivity in nucleophilic substitution reactions (e.g., bromine displacement) .
- Biological Activity : While the target compound lacks direct antimicrobial or kinase inhibition data, structurally related chalcones and pyrimidines suggest that bromine and CF₃O groups could synergize for antiparasitic or anticancer applications .
- Synthetic Challenges : The positional isomerism of the CF₃O group (3- vs. 6-) may complicate regioselective synthesis, requiring optimized reaction conditions (e.g., directing groups or protecting strategies) .
Biological Activity
1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one is an organic compound notable for its complex structure, which includes an amino group, a trifluoromethoxy group, and a bromine atom. This combination of functional groups contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C10H9BrF3NO2
- Molecular Weight : 312.08 g/mol
- CAS Number : 1803878-42-3
The trifluoromethoxy group enhances the compound's chemical stability and lipophilicity, which may improve membrane permeability and bioavailability. The amino group can participate in hydrogen bonding, influencing interactions with biological targets such as enzymes and receptors.
The biological activity of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one is primarily attributed to its ability to modulate enzyme activity and affect metabolic pathways. Preliminary studies suggest that this compound can engage with various molecular targets, potentially leading to therapeutic applications.
Interaction with Biological Targets
The trifluoromethoxy group is believed to enhance binding affinity to certain enzymes, while the amino group facilitates critical interactions through hydrogen bonding. These interactions are essential for understanding the compound's mechanism of action and therapeutic potential.
Biological Activity Studies
Several studies have explored the biological activity of this compound, focusing on its effects on cancer cell lines and enzyme inhibition.
In Vitro Studies
- Cell Proliferation Assays : The compound has been tested in various cancer cell lines using MTT and SRB assays to evaluate its inhibitory effects on cell proliferation. Results indicated significant inhibition in certain breast cancer cell lines, showcasing its potential as an anticancer agent.
| Compound | MDA-MB-231 IC50 (mM) | WiDr IC50 (mM) | 4T1-luc2 IC50 (mM) | GL261-luc2 IC50 (mM) |
|---|---|---|---|---|
| 1a | 0.08±0.01 | 0.0042±0.000 | 0.08±0.01 | 0.11±0.00 |
| Control | 5.57±0.99 | 2.16±0.52 | 4.66±0.43 | 6.49±1.41 |
Pharmacokinetic Studies
In vivo pharmacokinetic analysis revealed that the compound exhibited a short half-life, indicating potential metabolic vulnerability during first-pass metabolism. Administration routes were tested both intraperitoneally and orally, with varying results in terms of systemic exposure.
Case Studies
- Breast Cancer Treatment : A study investigated the effects of this compound on breast cancer cells, demonstrating a marked reduction in cell viability at low concentrations.
- Metabolic Stability : Research showed that modifications to the compound could enhance metabolic stability without compromising its biological activity, suggesting avenues for further development.
Q & A
Q. What synthetic methodologies are reported for preparing halogenated arylpropanones like 1-(2-amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one?
Methodological Answer: Synthesis typically involves bromination of a pre-functionalized propanone intermediate. For example, bromine can be added to α,β-unsaturated ketones via electrophilic addition (e.g., in chloroform under controlled stirring, as in the synthesis of 2-bromo-1-(4-methylphenyl)-3-phenylpropan-1-one ). For the target compound, a plausible route would involve:
Introducing the trifluoromethoxy and amino groups onto the phenyl ring via nucleophilic aromatic substitution or directed ortho-metalation.
Bromination at the β-position using HBr or NBS (N-bromosuccinimide) under radical or ionic conditions.
Key challenges include regioselectivity of bromination and stability of the amino group under reaction conditions. Optimization of solvent (e.g., chloroform vs. DCM) and temperature is critical to avoid decomposition .
Q. How are spectroscopic techniques (NMR, IR, MS) applied to characterize this compound’s structure?
Methodological Answer:
- NMR :
- ¹H NMR : The amino proton (NH₂) in the 2-position of the phenyl ring appears as a broad singlet (~δ 5–6 ppm). The trifluoromethoxy group (OCF₃) deshields adjacent protons, causing splitting patterns in aromatic protons. The β-bromine in propan-1-one induces downfield shifts for adjacent protons (e.g., CH₂Br at ~δ 3.5–4.5 ppm) .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~δ 200–210 ppm. The CF₃ group shows a quartet (~δ 120 ppm, J ≈ 270 Hz due to ¹JCF coupling) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₁₀H₈BrF₃NO₂). Fragmentation patterns include loss of Br (79.9 Da) and CO (28 Da) from the ketone group .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethoxy and amino groups influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Trifluoromethoxy (OCF₃) : A strong electron-withdrawing group (EWG) that meta-directs electrophilic substitution and enhances the acidity of adjacent protons. This reduces electron density at the phenyl ring, potentially slowing Suzuki-Miyaura couplings but favoring Ullmann or Buchwald-Hartwig aminations .
- Amino (NH₂) : An electron-donating group (EDG) that ortho/para-directs. However, coordination with transition metals (e.g., Pd) can lead to side reactions unless protected (e.g., as a Boc-amide).
Example: In Pd-catalyzed reactions, pre-protection of NH₂ (e.g., with acetyl or tert-butoxycarbonyl groups) is recommended to avoid catalyst poisoning .
Q. What computational strategies are used to predict the compound’s stability under acidic/basic conditions?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry (e.g., using B3LYP/6-31G*) to assess bond dissociation energies (BDEs). The C-Br bond (∼65 kcal/mol) is weaker than C-F (∼116 kcal/mol), making bromine prone to hydrolysis under basic conditions .
- pKa Prediction : Tools like ACD/Labs or ChemAxon estimate the NH₂ group’s pKa (~4–5), indicating protonation under acidic conditions. The trifluoromethoxy group’s stability in strong acids (e.g., H₂SO₄) should be validated experimentally due to potential cleavage .
Q. How can X-ray crystallography resolve contradictions in reported structural data for similar compounds?
Methodological Answer:
- Case Study : For 2-bromo-1-(4-methylphenyl)-3-phenylpropan-1-one, X-ray confirmed the β-bromine’s position and dihedral angles (e.g., 85.2° between phenyl and ketone planes), resolving ambiguities from NMR .
- Application : For the target compound, crystallize in acetone/chloroform mixtures. Use SHELX or OLEX2 for structure refinement. Key metrics: R-factor < 5%, and hydrogen bonding between NH₂ and ketone oxygen may stabilize the lattice .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for analogous brominated propanones: How to validate?
Methodological Answer:
- Example : 2-Bromo-1-(4-chlorophenyl)ethan-1-one has reported mp 65–66°C , while 2-bromo-1-(4-trifluoromethylphenyl)ethan-1-one melts at 45–46°C . Differences arise from substituent effects (EWGs lower mp by reducing crystal packing efficiency).
- Validation : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen. Compare with literature values for structurally similar compounds (e.g., halogen and substituent position) .
Application in Medicinal Chemistry
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity (e.g., kinase inhibition)?
Methodological Answer:
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (Promega) with recombinant kinases (e.g., EGFR or MAPK). The bromine and trifluoromethoxy groups may enhance hydrophobic binding to ATP pockets.
- Cytotoxicity : Test against cancer cell lines (e.g., HeLa or MCF-7) via MTT assays. IC₅₀ values <10 µM suggest therapeutic potential, but confirm selectivity via counter-screens on non-cancerous cells (e.g., HEK293) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
